molecular formula C23H19NO4S B2931245 6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 2219368-53-1

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No. B2931245
CAS RN: 2219368-53-1
M. Wt: 405.47
InChI Key: OKRHWENSGRNBEA-UHFFFAOYSA-N
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Description

This compound, also known as 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid, has a CAS Number of 2219368-53-1 . It has a molecular weight of 405.47 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H19NO4S/c25-22(26)20-11-14-9-10-24(12-21(14)29-20)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11,19H,9-10,12-13H2,(H,25,26) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 405.47 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is a part of the compound’s structure, is widely used to protect hydroxy-groups in synthetic chemistry . This protection is crucial during the synthesis of complex molecules like oligonucleotides or peptides, where the Fmoc group can be selectively removed under mild conditions, leaving other sensitive functionalities intact.

Synthesis of Potassium-competitive Acid Blockers

Compounds containing the core structure of EN300-1692218 have been synthesized and evaluated for their role as potassium-competitive acid blockers (P-CABs). These molecules are significant for their potent inhibition of H+/K±ATPase, which is essential for controlling gastric acid secretion.

Fluorescence Origin in Carbon Dots

Structurally similar organic fluorophores to EN300-1692218 have been identified as primary sources of fluorescence in carbon dots (CDs). Understanding the fluorescence mechanisms of CDs is vital for the development of new fluorescent materials for sensing, imaging, and optoelectronics.

Antibacterial Activity

Tetracyclic pyridone carboxylic acids, which share structural similarities with EN300-1692218, have been synthesized and exhibit notable antibacterial activity. This application is particularly relevant in the development of new antibiotics.

Asymmetric Synthesis

The compound’s structure is conducive to asymmetric synthesis applications, such as Aza-Diels-Alder reactions in aqueous solutions. This demonstrates the potential for creating chiral molecules, which are important in pharmaceuticals and agrochemicals.

Oligonucleotide Synthesis

The Fmoc group’s ability to protect hydroxy-groups without interfering with other base-labile protecting groups makes it an invaluable tool in the synthesis of oligonucleotides . This application is critical in genetic research and drug development.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c25-22(26)20-11-14-9-10-24(12-21(14)29-20)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11,19H,9-10,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRHWENSGRNBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid

CAS RN

2219368-53-1
Record name 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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